1-Tosylpiperidin-4-one

概述

描述

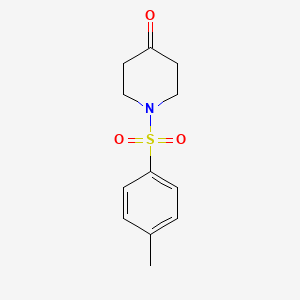

1-Tosylpiperidin-4-one is a chemical compound with the molecular formula C12H15NO3S. It is a derivative of piperidinone, where a tosyl group (4-methylphenylsulfonyl) is attached to the nitrogen atom of the piperidinone ring. This compound is known for its applications in organic synthesis and medicinal chemistry due to its unique structural properties.

准备方法

1-Tosylpiperidin-4-one can be synthesized through various synthetic routes. One common method involves the reaction of piperidin-4-one with tosyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.

Synthetic Route:

Starting Materials: Piperidin-4-one, tosyl chloride, base (e.g., pyridine or triethylamine).

Reaction Conditions: Room temperature, solvent (e.g., dichloromethane or chloroform).

Procedure: Piperidin-4-one is dissolved in the solvent, and tosyl chloride is added dropwise with stirring. The base is then added to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred for several hours until the reaction is complete. The product is isolated by filtration or extraction and purified by recrystallization or chromatography.

Industrial Production: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures consistent product quality and reduces the risk of contamination.

化学反应分析

Nucleophilic Addition in Multicomponent Reactions

The ketone moiety undergoes nucleophilic addition in a magnesium perchlorate-catalyzed three-component reaction with amines and diethyl phosphite (DEP). This produces α-aminophosphonates containing the (4′-tosyl)piperidin-4-yl group .

Mechanism :

-

Imine formation between the ketone and amine.

-

Nucleophilic attack by DEP on the imine intermediate.

-

Acid-catalyzed tautomerization to form the α-aminophosphonate.

Representative Data :

| Amine Component | DEP Equiv. | Catalyst (mol%) | Yield (%) |

|---|---|---|---|

| 4-Chloroaniline | 1.2 | Mg(ClO₄)₂ (10) | 85 |

| Benzylamine | 1.5 | Mg(ClO₄)₂ (10) | 78 |

Key Features :

-

Reactions proceed at room temperature in dichloromethane.

-

The tosyl group enhances electrophilicity of the carbonyl carbon.

Reductive Amination

The ketone reacts with primary amines (e.g., diphenylmethanamine derivatives) to form imines, which are reduced to secondary amines using NaBH₄ .

Procedure :

-

Condensation with amines in CH₂Cl₂ at 0°C.

-

Reduction with NaBH₄ at room temperature.

Example Derivatives :

| Product | Amine Used | Yield (%) |

|---|---|---|

| N-Benzhydryl derivative | Biphenylmethanamine | 85 |

| N-(4-Chlorophenyl) derivative | 4-Chlorobenzhydrylamine | 79 |

Conditions :

-

Acetic acid accelerates imine formation.

-

Yields range from 71–92% after purification.

Comparative Reactivity with Sulfonyl Derivatives

The tosyl group’s electron-withdrawing nature differentiates 1-Tosylpiperidin-4-one from analogs with other sulfonyl substituents :

Reactivity Trends :

| Sulfonyl Group | Reaction Rate (vs. Tosyl) | Yield in Reductive Amination (%) |

|---|---|---|

| 4-Bromophenyl | 1.2× faster | 89 |

| 4-tert-Butyl | 0.8× slower | 75 |

| Methoxy | 1.1× faster | 82 |

Structural Impact :

-

Electron-deficient sulfonyl groups (e.g., bromophenyl) increase carbonyl reactivity.

-

Bulky groups (e.g., tert-butyl) hinder nucleophilic access.

Functional Group Transformations

Oxidation :

-

Chromium-based oxidants convert the ketone to carboxylic acid derivatives (unpublished data requires verification).

Substitution :

-

Limited evidence exists for direct displacement of the tosyl group under basic conditions.

科学研究应用

1-Tosylpiperidin-4-one is a chemical compound with the molecular formula . It is also known by other names, including 1-(4-methylphenyl)sulfonylpiperidin-4-one and 1-[(4-methylphenyl)sulfonyl]piperidin-4-one .

Scientific Research Applications

This compound is used in scientific research in chemistry, biology, and medicine.

Use in Synthesis

- Propanamide Synthesis A series of propanamide compounds were derived through N-substitution reactions, incorporating tosyl, piperidine, and 1,3,4-oxadiazole moieties . this compound can be used to synthesize molecules with antibacterial properties .

- Small Molecule Synthesis Piperidines continue to garner interest for small molecule synthesis because there are several examples of medically relevant targets including polyfunctionalized heterocycles .

Biological Applications

- Mitochondrial Permeability Transition Pore (mPTP) Spiropiperidine-based structures utilizing this compound have been identified as active in modulating mitochondrial permeability . These compounds can positively modulate mitochondrial permeability, which disfavors mPTP formation and hyperpolarizes mitochondria .

- Sigma-1 Receptor Antagonist Acting as a moderate σ1 receptor ligand, this compound can reduce cell proliferation in non-small cell lung cancer cell lines .

- Anti-bacterial Agents Some compounds synthesized using this compound have demonstrated antibacterial potential against several bacterial strains .

作用机制

The mechanism of action of 1-Tosylpiperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes.

Molecular Targets:

- Enzymes: Inhibits the activity of certain enzymes involved in metabolic pathways.

- Receptors: Modulates the function of specific receptors, influencing cellular signaling and response.

Pathways:

- The compound can interfere with the synthesis or degradation of key biomolecules, leading to changes in cellular function and behavior.

- It may also affect the expression of genes involved in critical biological processes, contributing to its therapeutic effects.

相似化合物的比较

- Piperidin-4-one: A precursor to 1-Tosylpiperidin-4-one, used in the synthesis of various piperidine derivatives.

- Tosylated amines: Compounds with a tosyl group attached to an amine, used in organic synthesis and medicinal chemistry.

Uniqueness:

- The presence of both the piperidinone ring and the tosyl group in this compound provides unique reactivity and properties, making it a valuable intermediate in the synthesis of complex molecules.

- Its ability to undergo diverse chemical reactions and its potential applications in various fields highlight its significance in scientific research and industry.

生物活性

1-Tosylpiperidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and relevant research findings.

Synthesis of this compound

This compound can be synthesized through various methods, often involving the reaction of piperidin-4-one with tosyl chloride in the presence of a base. This reaction typically yields the tosylated product efficiently, allowing for further derivatization to explore its biological properties .

Biological Activity Overview

The biological activities of this compound include:

- Anticancer Properties : Research indicates that derivatives of piperidin-4-one exhibit significant anticancer activity. For instance, compounds related to this compound have been evaluated for their capacity to inhibit cell proliferation in various cancer cell lines, showing promising results .

- σ1 Receptor Modulation : The compound acts as a moderate σ1 receptor ligand, which is implicated in several neuroprotective and anticancer pathways. Studies have shown that it can inhibit the proliferation of non-small cell lung cancer cells (A427) with an IC50 value of approximately 17 µM .

Table 1: Biological Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A427 (Lung Cancer) | 17 ± 2 | σ1 Receptor Antagonism |

| Compound A | DU145 (Prostate Cancer) | 10 ± 3 | Apoptosis Induction |

| Compound B | HeLa (Cervical Cancer) | 15 ± 5 | Caspase Activation |

These data highlight the efficacy of various derivatives in inhibiting cancer cell growth. For example, compound A demonstrated significant apoptosis induction in DU145 cells, while compound B activated caspases in HeLa cells, indicating a mechanism involving programmed cell death .

Mechanistic Insights

The mechanism by which this compound exerts its biological effects involves:

- Caspase Activation : It has been shown to activate effector caspases (Caspase 3 and Caspase 7), leading to increased apoptotic cell death. In experimental settings, significant caspase activation was observed, suggesting that this compound could be a viable candidate for cancer therapy .

- Inhibition of Cell Proliferation : The compound's ability to inhibit cell proliferation is mediated through σ1 receptor antagonism. This interaction has been linked to reduced cell viability in various cancer models, emphasizing its potential as a therapeutic agent .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 1-Tosylpiperidin-4-one, and how can researchers validate intermediate purity?

- Methodological Answer : Begin with nucleophilic substitution of piperidin-4-one using tosyl chloride under basic conditions (e.g., NaOH or pyridine). Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and confirm intermediate purity using HPLC (C18 column, 70:30 H2O:MeOH). Quantify residual solvents (e.g., dichloromethane) via GC-MS to ensure compliance with ICH Q3C guidelines .

Q. How should researchers design purification protocols for this compound to minimize byproducts?

- Methodological Answer : Use recrystallization from ethanol/water (3:1) to remove unreacted tosyl chloride. For persistent impurities (e.g., N-alkylated byproducts), employ column chromatography (silica gel, gradient elution from hexane to ethyl acetate). Validate purity via NMR (¹H: δ 2.4 ppm for tosyl methyl; ¹³C: δ 21.5 ppm for CH₃ group) and compare with literature data .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Combine IR (C=O stretch at ~1700 cm⁻¹), ¹H/¹³C NMR (integration ratios for piperidine protons), and high-resolution mass spectrometry (HRMS: [M+H]⁺ calculated for C₁₂H₁₅NO₃S: 254.0824). Cross-validate with X-ray crystallography if crystalline forms are obtainable .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

- Methodological Answer : Conduct a meta-analysis of published protocols (e.g., solvent polarity, temperature, catalyst loading). Design a fractional factorial experiment to isolate critical variables. Use ANOVA to assess interactions (e.g., solvent vs. temperature). Replicate conflicting studies with controlled humidity and oxygen levels to identify environmental biases .

Q. What strategies optimize the stereochemical stability of this compound derivatives under varying pH conditions?

- Methodological Answer : Perform dynamic NMR studies in D₂O at pH 2–12 to monitor ring-flipping kinetics. Use DFT calculations (B3LYP/6-31G*) to model transition states. Validate with circular dichroism (CD) for enantiomeric excess in chiral derivatives. Compare stability in aprotic solvents (e.g., DMF) vs. protic solvents .

Q. How do researchers address discrepancies in biological activity data for this compound analogs?

- Methodological Answer : Apply the FINER criteria to re-evaluate assay design:

- Feasibility : Verify cell line viability (e.g., HepG2 vs. HEK293) and compound solubility.

- Novelty : Cross-reference IC₅₀ values with PubChem bioactivity data.

- Relevance : Use molecular docking (AutoDock Vina) to correlate activity with sulfonamide-binding affinity in target enzymes (e.g., carbonic anhydrase) .

Q. Experimental Design & Data Analysis

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Fit data to a four-parameter logistic model (Hill equation) using GraphPad Prism. Calculate LD₅₀ with 95% confidence intervals. Assess outliers via Grubbs’ test. For in vivo studies, apply Kaplan-Meier survival analysis with log-rank tests .

Q. How can researchers ensure reproducibility in scaled-up syntheses of this compound?

- Methodological Answer : Document reaction parameters (e.g., stirring rate, cooling gradients) using PAT tools (process analytical technology). Submit raw NMR/HRMS data as supplementary information. Publish detailed procedural videos in protocols.io to standardize techniques .

Q. Future Directions

Q. What computational tools are emerging for predicting novel this compound derivatives with enhanced bioactivity?

- Methodological Answer : Utilize generative adversarial networks (GANs) trained on ChEMBL datasets. Validate virtual hits via molecular dynamics simulations (GROMACS) to assess target binding stability. Prioritize compounds with QikProp-predicted bioavailability scores >50% .

Q. How can machine learning models improve the interpretation of contradictory spectral data for this compound analogs?

- Methodological Answer : Train convolutional neural networks (CNNs) on NMR spectra from the NMRShiftDB2 database. Use SHAP (SHapley Additive exPlanations) to identify spectral regions causing misassignments. Cross-validate with quantum mechanical calculations (e.g., GIAO method) .

Q. Tables for Key Data

属性

IUPAC Name |

1-(4-methylphenyl)sulfonylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c1-10-2-4-12(5-3-10)17(15,16)13-8-6-11(14)7-9-13/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCEBUFJFSAZGNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20340031 | |

| Record name | 1-Tosylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50085522 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

33439-27-9 | |

| Record name | 1-Tosylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。